molecular formula C21H33NO3 B14735965 1-Oxo-1-(phenylamino)propan-2-yl dodecanoate CAS No. 5455-63-0

1-Oxo-1-(phenylamino)propan-2-yl dodecanoate

Cat. No.: B14735965
CAS No.: 5455-63-0
M. Wt: 347.5 g/mol
InChI Key: MYRDUMWBYFOSFH-UHFFFAOYSA-N
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Description

1-Oxo-1-(phenylamino)propan-2-yl dodecanoate is a chemical compound with the molecular formula C21H33NO3 and a molecular weight of 347.4916 g/mol It is known for its unique structure, which includes a phenylamino group attached to a propan-2-yl dodecanoate backbone

Preparation Methods

The synthesis of 1-Oxo-1-(phenylamino)propan-2-yl dodecanoate typically involves the reaction of phenylamine with a suitable ester precursor under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-Oxo-1-(phenylamino)propan-2-yl dodecanoate undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxo-1-(phenylamino)propan-2-yl dodecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1-(phenylamino)propan-2-yl dodecanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Oxo-1-(phenylamino)propan-2-yl dodecanoate can be compared with other similar compounds, such as:

Properties

CAS No.

5455-63-0

Molecular Formula

C21H33NO3

Molecular Weight

347.5 g/mol

IUPAC Name

(1-anilino-1-oxopropan-2-yl) dodecanoate

InChI

InChI=1S/C21H33NO3/c1-3-4-5-6-7-8-9-10-14-17-20(23)25-18(2)21(24)22-19-15-12-11-13-16-19/h11-13,15-16,18H,3-10,14,17H2,1-2H3,(H,22,24)

InChI Key

MYRDUMWBYFOSFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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